molecular formula C21H22N6O3 B609778 Osi-027 CAS No. 936890-98-1

Osi-027

Cat. No. B609778
M. Wt: 406.45
InChI Key: JROFGZPOBKIAEW-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .


Molecular Structure Analysis

The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .


Chemical Reactions Analysis

While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .


Physical And Chemical Properties Analysis

OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .

Scientific Research Applications

Cancer Research

Scientific Field

Oncology

Summary of Application

OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2, which are part of the mTOR signaling pathway. This pathway is frequently activated in human cancers and plays a central role in cell growth, metabolism, proliferation, and survival.

Methods of Application

OSI-027 was characterized preclinically using various cancer models both in vitro and in vivo. It was tested against several nonengineered and engineered cancer cell lines to assess its anti-proliferative activity and ability to induce cell death.

Results and Outcomes

OSI-027 demonstrated robust antitumor activity across different human xenograft models and showed superior efficacy compared to rapamycin in COLO 205 and GEO colon cancer xenograft models. It inhibited phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT .

Autophagy Research

Scientific Field

Cell Biology

Summary of Application

OSI-027’s inhibition of the mTOR pathway triggers autophagy, a cellular process that involves the degradation and recycling of cellular components.

Methods of Application

An optochemical approach was used where a photoactivatable OSI-027 prodrug was designed. Upon light irradiation, OSI-027 is released, inhibiting the mTOR signaling pathway.

Results and Outcomes

The triggered autophagy led to cell death, indicating the potential of OSI-027 to control autophagic processes in cancer cells .

Molecular Pharmacology

Scientific Field

Pharmacology

Summary of Application

OSI-027 serves as a research tool to understand the pharmacological distinctions between mTOR inhibitors like rapamycin and dual mTORC1/mTORC2 inhibitors.

Methods of Application

Comparative studies were conducted to profile the mechanistic and functional effects of OSI-027 and rapamycin across various human cancer cell lines.

Results and Outcomes

OSI-027 showed broad-spectrum anti-proliferative activity and induced apoptosis in a majority of tumor cell lines tested, which was distinct from the effects observed with rapamycin .

Inflammatory Diseases

Scientific Field

Immunology

Summary of Application

OSI-027 has been explored for its anti-inflammatory properties, as the mTOR pathway is also involved in the regulation of immune responses.

Methods of Application

In vivo and in vitro studies were conducted to investigate the effects of OSI-027 on inflammatory markers and immune cell function.

Results and Outcomes

The studies showed that OSI-027 could potentially reduce inflammatory responses. However, the search results do not provide comprehensive quantitative data or statistical analyses for these outcomes.

These additional applications highlight the versatility of OSI-027 in scientific research. While the search results do not provide exhaustive details for each application, they offer a glimpse into the potential of OSI-027 in various fields of study. For more in-depth information, further research and consultation of specialized databases and scientific publications would be necessary .

Safety And Hazards

OSI-027 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .

properties

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025951
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osi-027

CAS RN

936890-98-1
Record name OSI-027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,240
Citations
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… Furthermore, in COLO 205 and GEO colon cancer xenograft models, OSI-027 shows … of tumor growth and establish OSI-027 as a potent anticancer agent. OSI-027 is currently in phase I …
Number of citations: 209 aacrjournals.org
M Rehan - Journal of Cellular Biochemistry, 2017 - Wiley Online Library
… phases of proposed compound with that of OSI-027 revealed that both, bound to the same … into the OSI-027 mediated inhibition of mTOR kinase and proposed an OSI-027 analog as …
Number of citations: 31 onlinelibrary.wiley.com
J Mateo, D Olmos, H Dumez, S Poondru… - British journal of …, 2016 - nature.com
… The primary objective of the study was to determine MTD and recommend a dose and schedule of OSI-027 for phase 2 trials. Secondary objectives included tolerability, safety and …
Number of citations: 53 www.nature.com
X Zhi, W Chen, F Xue, C Liang, BW Chen, Y Zhou… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… the effect of OSI-027 in PDAC remains unclear. Thus, in this study, the effects of OSI-027 were … treatment of OSI-027 and RAPA, Western blot analyses showed that both 5 μM and 10 μM …
Number of citations: 19 www.ncbi.nlm.nih.gov
J Chen, K Liu, Y Liu, X Wang… - Experimental …, 2019 - Wiley Online Library
… efficiently than OSI-027. Together, our results imply that concurrent targeting of mTORC1/2 by OSI-027 potently … Thus, OSI-027 may have translational value for the treatment of keloid. …
Number of citations: 9 onlinelibrary.wiley.com
J Lou, JX Lv, YP Zhang, ZJ Liu - Cell Biology International, 2022 - Wiley Online Library
… cells were notably upregulated by OSI-027, while the effect of OSI-027 was partially reversed in the presence of FOXO3a siRNA. In addition, OSI-027-decreased colon cancer cell …
Number of citations: 4 onlinelibrary.wiley.com
B Chen, M Xu, H Zhang, M Xu, X Wang… - DNA and Cell …, 2015 - liebertpub.com
… activity of OSI-027, a potent … OSI-027 inhibited survival and growth of both primary and transformed (PANC-1 and MIA PaCa-2 lines) human pancreatic cancer cells. Meanwhile, OSI-027 …
Number of citations: 14 www.liebertpub.com
E Xu, H Zhu, F Wang, J Miao, S Du… - Current Molecular …, 2021 - ingentaconnect.com
… In the present study, we investigated the potential activity of OSI-027, a potent and selective … , the effect of OSI-027 in GC remains unclear. Thus, in this study, the effects of OSI027 were …
Number of citations: 8 www.ingentaconnect.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Cancer Research, 2010 - AACR
… OSI-027 is a selective small molecule dual inhibitor of both … mg/kg oral dose of OSI-027 resulted in significant inhibition of … with a corresponding plasma OSI-027 concentration of 2.2 μM. …
Number of citations: 1 aacrjournals.org
J Mateo, P Schoffski, D Olmos, H Dumez… - Molecular cancer …, 2013 - AACR
… We conducted a first-in-human study of OSI-027, an orally bio-available inhibitor of both mTORC1 and mTORC2, with the aim of evaluating its safety, pharmacokinetics (PK), maximum …
Number of citations: 2 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.